molecular formula C7H3BrFNO B8129372 6-Bromo-5-fluoro-1,3-benzoxazole CAS No. 1823865-49-1

6-Bromo-5-fluoro-1,3-benzoxazole

Cat. No.: B8129372
CAS No.: 1823865-49-1
M. Wt: 216.01 g/mol
InChI Key: UKNALUVCEHJGIL-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an oxazole ring, with bromine and fluorine substituents at the 6th and 5th positions, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-fluoro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate brominated and fluorinated precursors. One common method includes the reaction of 2-aminophenol with 5-bromo-2-fluorobenzaldehyde under acidic conditions to form the desired benzoxazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is refluxed for several hours to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield 6-methoxy-5-fluoro-1,3-benzoxazole, while oxidation can produce this compound-2-carboxylic acid .

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, leading to altered cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

    5-Bromo-6-fluoro-1,3-benzoxazole: A positional isomer with bromine and fluorine substituents at different positions.

    6-Chloro-5-fluoro-1,3-benzoxazole: A similar compound with a chlorine atom instead of bromine.

    6-Bromo-5-methyl-1,3-benzoxazole: A derivative with a methyl group instead of fluorine.

Uniqueness: 6-Bromo-5-fluoro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in medicinal chemistry and material science .

Properties

IUPAC Name

6-bromo-5-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-4-1-7-6(2-5(4)9)10-3-11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNALUVCEHJGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306328
Record name Benzoxazole, 6-bromo-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823865-49-1
Record name Benzoxazole, 6-bromo-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1823865-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 6-bromo-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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